Poziotinib

Übersicht

Beschreibung

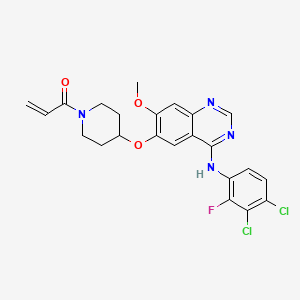

Poziotinib is a drug in development by Hanmi Pharmaceutical, Luye Pharma, and Spectrum Pharmaceuticals for the treatment of various cancers. It is built on an anilino-quinazoline scaffold and inhibits the epidermal growth factor receptors, including epidermal growth factor receptor, HER2/neu, and HER4 . This compound is particularly noted for its potential in treating cancers with specific mutations in these receptors.

Wissenschaftliche Forschungsanwendungen

Poziotinib hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Modellverbindung für die Untersuchung von Chinazolin-Derivaten verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege untersucht.

Medizin: Vorrangig wird es auf sein Potenzial zur Behandlung von Krebsarten mit Mutationen in epidermalen Wachstumsfaktorrezeptoren, HER2/neu und HER4 untersucht

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Krebsmedikamente.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch irreversible Hemmung der epidermalen Wachstumsfaktorrezeptoren, HER2/neu und HER4 . Es bindet kovalent an diese Rezeptoren, blockiert ihre Signalwege und hemmt so das Wachstum und die Proliferation von Krebszellen. Dieser Mechanismus macht es besonders wirksam gegen Krebsarten mit spezifischen Mutationen in diesen Rezeptoren .

Ähnliche Verbindungen:

Erlotinib: Ein weiterer epidermaler Wachstumsfaktorrezeptor-Inhibitor, der in der Krebsbehandlung eingesetzt wird.

Neratinib: Ein pan-HER-Tyrosinkinase-Inhibitor, der zur Behandlung von HER2-positivem Brustkrebs eingesetzt wird.

Afatinib: Ein irreversibler epidermaler Wachstumsfaktorrezeptor- und HER2-Inhibitor, der bei nicht-kleinzelligem Lungenkrebs eingesetzt wird.

Vergleich: this compound ist einzigartig in seiner Fähigkeit, mehrere epidermale Wachstumsfaktorrezeptoren, einschließlich HER2/neu und HER4, zu hemmen, und in seinem irreversiblen Bindungsmechanismus . Dies macht es besonders wirksam gegen Krebsarten mit spezifischen Mutationen, die möglicherweise nicht auf andere Inhibitoren wie Erlotinib oder Neratinib ansprechen .

Wirkmechanismus

Target of Action

Poziotinib is an irreversible pan-HER tyrosine kinase inhibitor . Its primary targets are the human epidermal growth factor receptors (HER), specifically EGFR (HER1 or ErbB1), HER2, and HER4 . These receptors are often upregulated in a variety of cancer cell types and play key roles in cellular proliferation and survival .

Mode of Action

This compound inhibits the growth of HER2-amplified gastric cancer cells and suppresses the phosphorylation of EGFR and key downstream signaling components, such as STAT3, AKT, and ERK . It also induces apoptosis and G1 cell cycle arrest through the activation of a mitochondrial pathway in HER2-amplified gastric cancer cells .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It suppresses the phosphorylation of EGFR and key components of downstream signaling cascades such as STAT3, AKT, and ERK . In HER2 mutant cells, mTOR (also called MTORC1) signaling was found to be significantly upregulated .

Pharmacokinetics

This compound follows a two-compartment model of first-order elimination kinetics . It has a half-life of 6.6 hours, a volume of distribution of 164 liters, and an apparent clearance rate of 34.5 liters per hour . The pharmacokinetic properties of this compound are influenced by its dosing schedule. Due to its relatively short half-life, twice-daily dosing has been suggested to reduce toxicity while preserving activity .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tumor cell growth and the induction of apoptosis . It has been shown to reduce tumor growth, diminish multiorgan metastasis, and inhibit mTOR activation more effectively than other treatments . In clinical trials, this compound has demonstrated antitumor activity in previously treated patients with HER2 exon 20 insertion NSCLC .

Action Environment

The activity of this compound is influenced by the location of the insertion in exon 20. Near-loop exon 20 insertions have been found to be more sensitive to this compound than far-loop insertions . Additionally, the clinical benefit of this compound was seen regardless of lines and types of prior therapy, presence of central nervous system metastasis, and types of mutations .

Biochemische Analyse

Biochemical Properties

Poziotinib functions as an irreversible inhibitor of the epidermal growth factor receptor family. It interacts with the epidermal growth factor receptor, HER2, and HER4 by binding covalently to the kinase domain of these receptors. This binding inhibits the autophosphorylation of the receptors, thereby blocking downstream signaling pathways that promote cell proliferation and survival . The interaction between this compound and these receptors is characterized by its high affinity and specificity, making it a potent inhibitor of receptor tyrosine kinases.

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cancer cells. It inhibits cell proliferation by blocking the signaling pathways mediated by the epidermal growth factor receptor family. This inhibition leads to reduced cell growth, induction of apoptosis, and decreased metastatic potential . This compound also affects cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation. Additionally, this compound influences gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the kinase domain of the epidermal growth factor receptor family. This binding is irreversible and covalent, leading to the inhibition of receptor autophosphorylation . By blocking the activation of these receptors, this compound prevents the downstream signaling cascades that promote cell proliferation and survival. The inhibition of these pathways results in the induction of apoptosis and the suppression of tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under physiological conditions, and its inhibitory effects on the epidermal growth factor receptor family are sustained over extended periods . Long-term studies have shown that this compound can maintain its efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including weight loss, gastrointestinal disturbances, and hepatotoxicity . The therapeutic window of this compound is narrow, and careful dose optimization is required to maximize its efficacy while minimizing its toxicity.

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The major metabolites of this compound are HM781-36-M1 and HM781-36-M2, which retain some inhibitory activity against the epidermal growth factor receptor family . The metabolism of this compound can be influenced by various factors, including genetic polymorphisms in cytochrome P450 enzymes and co-administration of other drugs that affect cytochrome P450 activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It is known to interact with various transporters, including P-glycoprotein, which can affect its cellular uptake and distribution . This compound accumulates in tissues with high expression of the epidermal growth factor receptor family, such as tumors, where it exerts its inhibitory effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the plasma membrane, where it interacts with the epidermal growth factor receptor family . This compound does not require specific targeting signals or post-translational modifications for its localization. Its activity is dependent on its ability to bind to the kinase domain of the receptors and inhibit their autophosphorylation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Poziotinib is synthesized in six stages starting from 7-methoxy-4-oxo-3,4-dihydroquinazolin-yl acetate. The synthetic process involves chlorination, ammonification, hydrolysis, condensation, removal of Boc, and amidation reactions . The reaction conditions are moderate, and the overall yield is approximately 37.2%.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route, with the starting material being readily available and the reaction steps optimized for higher yield and efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Poziotinib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu Chinazolin-Derivaten führen, während Reduktion zu Amin-Derivaten führen kann.

Vergleich Mit ähnlichen Verbindungen

Erlotinib: Another epidermal growth factor receptor inhibitor used in cancer treatment.

Neratinib: A pan-HER tyrosine kinase inhibitor used for treating HER2-positive breast cancer.

Afatinib: An irreversible epidermal growth factor receptor and HER2 inhibitor used in non-small cell lung cancer.

Comparison: Poziotinib is unique in its ability to inhibit multiple epidermal growth factor receptors, including HER2/neu and HER4, and its irreversible binding mechanism . This makes it particularly effective against cancers with specific mutations that may not respond to other inhibitors like erlotinib or neratinib .

Eigenschaften

IUPAC Name |

1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl2FN4O3/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFWVDIFUFFKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148853 | |

| Record name | Poziotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092364-38-9 | |

| Record name | Poziotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092364-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poziotinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092364389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poziotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poziotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POZIOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEI6OOU6IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.